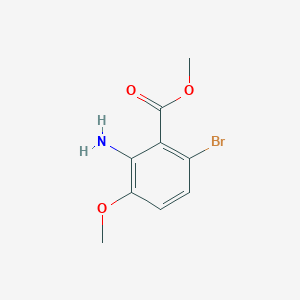
methyl 2-amino-6-bromo-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-bromo-3-methoxybenzoate (MBM) is an organic compound that has been studied for its potential applications in various scientific fields. It is an ester of 2-amino-6-bromobenzoic acid and methanol, and is a white, crystalline solid. MBM has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-bromo-3-methoxybenzoate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate is not yet known. However, it is believed that methyl 2-amino-6-bromo-3-methoxybenzoate may act as an inhibitor of certain enzyme activities, as well as an agonist of certain receptors. It has also been suggested that methyl 2-amino-6-bromo-3-methoxybenzoate may act as an antioxidant, potentially protecting cells against oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-amino-6-bromo-3-methoxybenzoate have not been extensively studied. However, it has been suggested that methyl 2-amino-6-bromo-3-methoxybenzoate may have anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using methyl 2-amino-6-bromo-3-methoxybenzoate in laboratory experiments is its low cost and easy availability. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate is a relatively stable compound, making it suitable for use in a variety of experiments. However, methyl 2-amino-6-bromo-3-methoxybenzoate is a relatively new compound, and its exact mechanism of action is still not well understood. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate has not been extensively studied, and its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the study of methyl 2-amino-6-bromo-3-methoxybenzoate. First, further research is needed to understand the exact mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of methyl 2-amino-6-bromo-3-methoxybenzoate. Additionally, further research could explore the potential applications of methyl 2-amino-6-bromo-3-methoxybenzoate in drug development and other medical treatments. Finally, further studies could explore the potential of methyl 2-amino-6-bromo-3-methoxybenzoate as a catalyst for organic synthesis or as a starting material for the synthesis of other compounds.
Métodos De Síntesis
Methyl 2-amino-6-bromo-3-methoxybenzoate can be synthesized through two methods. The first method involves reacting 2-amino-6-bromobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces methyl 2-amino-6-bromo-3-methoxybenzoate and water as byproducts. The second method involves reacting 2-amino-6-bromobenzoic acid with an alkyl halide, such as bromoethane, in the presence of a base catalyst, such as potassium carbonate. This reaction produces methyl 2-amino-6-bromo-3-methoxybenzoate and an alkyl bromide as byproducts.
Propiedades
IUPAC Name |
methyl 2-amino-6-bromo-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKZQWBKIVEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-bromo-3-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)








![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)


![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
